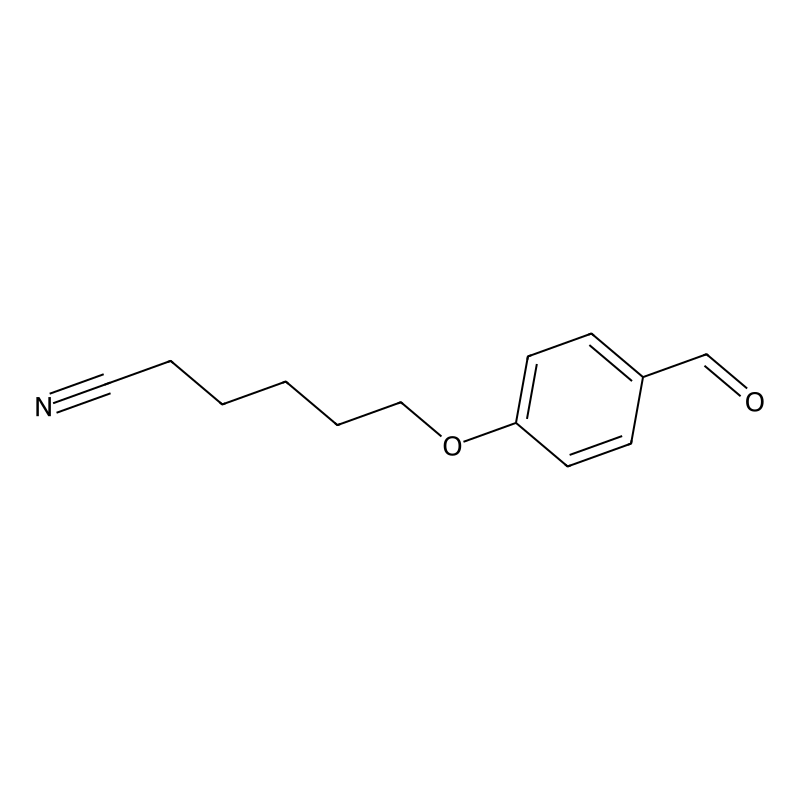

6-(4-Formylphenoxy)hexanenitrile

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-(4-Formylphenoxy)hexanenitrile is an organic compound characterized by its unique structure, which includes a hexanenitrile backbone and a formylphenoxy group. The molecular formula for this compound is , and it features a nitrile functional group (-C≡N) and an aldehyde group (-CHO) linked to a phenoxy ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and utility in synthetic pathways.

- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and ammonia:

- Reduction: The nitrile can be reduced to form hexylamine using reducing agents like lithium aluminum hydride:

- Aldol Condensation: The aldehyde functionality allows for aldol condensation reactions, potentially leading to larger carbon frameworks.

There are several synthetic routes for producing 6-(4-Formylphenoxy)hexanenitrile:

- Nucleophilic Substitution: This method involves the reaction of an alkyl halide with sodium cyanide in a polar solvent. For example:

- Dehydration of Primary Amides: Hexanamide can be dehydrated using thionyl chloride or phosphorus pentoxide:

- Aldehyde Formation: The formyl group can be introduced via formylation reactions of phenols or related compounds.

6-(4-Formylphenoxy)hexanenitrile has potential applications in:

- Pharmaceuticals: As a precursor in the synthesis of biologically active compounds.

- Agriculture: Potential use as a fungicide or pesticide due to its biological activity.

- Materials Science: As a building block for polymers or other materials with specific properties.

Interaction studies involving 6-(4-Formylphenoxy)hexanenitrile have highlighted its behavior in various solvent mixtures, particularly its thermodynamic properties when mixed with alkanes. These interactions can influence solubility and reactivity, which are critical for applications in drug formulation and material design.

Several compounds share structural similarities with 6-(4-Formylphenoxy)hexanenitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(3-Formylphenoxy)propanenitrile | Contains a shorter propanenitrile chain | May exhibit different solubility characteristics |

| Hexanenitrile | Lacks the formyl group; simpler structure | Primarily used as an intermediate in organic synthesis |

| 4-(4-Cyanophenoxy)butyric acid | Contains both cyanide and carboxylic acid groups | Potentially more acidic, affecting biological activity |

| Benzaldehyde derivatives | Contains only an aldehyde without the nitrile group | Focused on aromatic properties rather than aliphatic |

The uniqueness of 6-(4-Formylphenoxy)hexanenitrile lies in its combination of both nitrile and formyl functionalities, which may provide distinct reactivity patterns not present in simpler derivatives.